N-(tert-Butyl)-3-oxo-4-aza-5alpha-androstane-17-carboxamide
Description
N-(tert-Butyl)-3-oxo-4-aza-5α-androstane-17-carboxamide (CAS: 98319-24-5), also known as dihydrofinasteride, is a steroidal derivative primarily recognized as an intermediate in the synthesis of finasteride . Finasteride (systematic name: N-(tert-butyl)-3-oxo-4-aza-5-androst-1-ene-17-carboxamide) is a clinically approved 5α-reductase inhibitor used to treat benign prostatic hyperplasia and androgenetic alopecia . The compound features a 4-azasteroid backbone with a tert-butyl carboxamide group at the C17 position and a ketone at C3, contributing to its structural stability and pharmacological activity . Its molecular formula is C23H38N2O2, with a molecular weight of 374.56 g/mol, and it exhibits a boiling point of 569.4±49.0 °C at 760 mmHg .
Properties
Molecular Formula |
C23H38N2O2 |
|---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
(9aR,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H38N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h14-18H,6-13H2,1-5H3,(H,24,26)(H,25,27)/t14?,15?,16?,17?,18?,22-,23+/m0/s1 |
InChI Key |
ZOIUUCNFVDJSJK-USODZXNSSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4[C@@]3(CCC(=O)N4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(CCC(=O)N4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis Approaches to N-(tert-Butyl)-3-oxo-4-aza-5α-androstane-17-carboxamide
Six-Step Synthesis from 3β-Hydroxy-androst-5-ene-17β-carboxylic Acid
The Chinese patent CN101863954B outlines a six-step protocol starting from 3β-hydroxy-androst-5-ene-17β-carboxylic acid (I). This method prioritizes industrial scalability and intermediate stability, with the following stages:
Esterification (Step 1)
The carboxylic acid at position 17β is esterified using methanol or ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). The reaction proceeds at 30°C to reflux, yielding 3β-hydroxy-androst-5-ene-17β-carboxylate (II) with 95–97% efficiency.
Oppenauer Oxidation (Step 2)
The 3β-hydroxyl group of compound II is oxidized to a ketone using aluminum isopropoxide and cyclohexanone in toluene. This Wo Shi oxidation generates 3-oxo-androst-4-ene-17β-carboxylate (III) without epimerization at C5.
Oxidative Cleavage (Step 3)
Sodium periodate (NaIO₄) and potassium permanganate (KMnO₄) in an acetone–sodium bicarbonate system cleave the Δ⁴ double bond, producing a dicarboxylic acid intermediate (IV). This step replaces costlier solvents like tert-butanol, improving yield by 10%.
Cyclization (Step 4)
Heating IV with ammonium acetate in glacial acetic acid induces cyclization to form 3-oxo-4-aza-androst-5-ene-17β-carboxylate (V). The Δ⁵ double bond is retained for subsequent hydrogenation.
Catalytic Hydrogenation (Step 5)
Palladium-on-carbon (Pd/C) catalyzes hydrogenation of the Δ⁵ double bond in V, yielding 3-oxo-4-aza-5α-androstane-17β-carboxylate (VI). This step ensures the stereoselective formation of the 5α-configuration.
Grignard Amination (Step 6)
Compound VI reacts with tert-butylamine-magnesium halide (prepared from Mg, haloalkane, and tert-butylamine) to form the target carboxamide (VII). Recrystallization from ethyl acetate achieves >99% HPLC purity and 89–91% yield.
Table 1: Six-Step Synthesis Process Parameters
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Esterification | H₂SO₄, MeOH/EtOH, 30°C–reflux | 95–97 |
| 2 | Oppenauer Oxidation | Al(O-i-Pr)₃, cyclohexanone, toluene | 85–88 |
| 3 | Oxidative Cleavage | NaIO₄, KMnO₄, acetone/NaHCO₃(aq) | 78–82 |
| 4 | Cyclization | NH₄OAc, glacial acetic acid, reflux | 90–92 |
| 5 | Hydrogenation | Pd/C, H₂, glacial acetic acid | 93–95 |
| 6 | Grignard Amination | t-BuNH₂, Mg, haloalkane, inert solvent | 89–91 |
Selective Reduction of 3-Oxo-4-aza-androst-5-ene-17β-carboxylic Acid
The U.S. patent US20060019979A1 describes a streamlined approach to synthesize the 5α-isomer selectively. Key steps include:
Oxidative Ring-Opening
3-Oxo-4-androstene-17β-carboxylic acid is treated with NaIO₄ and KMnO₄ in tert-butanol/water to yield a dicarboxylic acid intermediate.
Selective Reduction
The Δ⁵ double bond is reduced using activated zinc in formic acid–ethylene glycol (3:1 v/v) at 100–120°C. This method exclusively produces the 5α-isomer (VII) with 81–83% yield, avoiding the 5β byproduct.
Table 2: Selective Reduction Conditions
| Parameter | Detail |
|---|---|
| Solvent | Formic acid–ethylene glycol (3:1) |
| Reducing Agent | Activated zinc |
| Temperature | 100–120°C |
| Reaction Time | 4–8 hours |
| Yield | 81–83% |
| Purity (HPLC) | >99% (5α-isomer) |
Comparative Analysis of Synthetic Methods
Yield and Efficiency
The six-step method achieves a total yield of 44–51%, surpassing earlier routes (e.g., 52% in CN101531698A). In contrast, the selective reduction method provides higher step-specific yields (81–83%) but requires prior synthesis of the Δ⁵-ene precursor.
Industrial Applicability
The six-step process uses cost-effective solvents (acetone instead of tert-butanol) and avoids hazardous reagents like sodium hydride. The selective reduction method’s mild conditions and simplicity favor small-scale production of high-purity material.
Table 3: Method Comparison
Process Optimization Strategies
Solvent Selection
Replacing tert-butanol with acetone in oxidative cleavage (Step 3) reduces solvent costs by 40% while improving yield.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
The six-step method’s raw material cost is estimated at $120/kg, compared to $180/kg for prior routes. Selective reduction’s reliance on zinc and formic acid increases costs to $250/kg but ensures regulatory-compliant purity.
Environmental Impact
Both methods minimize waste: the six-step process recovers 98% of acetone, while the selective route uses biodegradable ethylene glycol.
Chemical Reactions Analysis
Dihydroproscar undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the carbamoyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihydroproscar has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of steroid chemistry and enzyme inhibition.
Biology: It is used to study the effects of steroid 5α-reductase inhibition on various biological processes.
Medicine: It is investigated for its potential therapeutic effects in conditions like benign prostatic hyperplasia and androgenetic alopecia.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
Dihydroproscar exerts its effects by inhibiting the enzyme steroid 5α-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone (DHT), a potent androgen involved in the development of male characteristics and certain medical conditions . By inhibiting this enzyme, Dihydroproscar reduces the levels of DHT, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues and Derivatives
Key Compounds for Comparison:
Finasteride (N-(tert-butyl)-3-oxo-4-aza-5-androst-1-ene-17-carboxamide)
- Structural Difference: Contains a Δ¹ double bond in the A-ring, absent in dihydrofinasteride .
- Pharmacological Impact: The Δ¹ bond enhances finasteride’s selectivity for type II 5α-reductase, whereas dihydrofinasteride (saturated A-ring) shows reduced enzymatic inhibition .
4-MA (N,N-Diethyl-4-methyl-3-oxo-4-aza-5α-androstane-17β-carboxamide)
- Structural Difference: Features a methyl group at C4 and diethyl carboxamide at C17 .
- Functional Impact: 4-MA acts as a dual 5α-reductase inhibitor and antiandrogen, demonstrating efficacy in preventing androgen-dependent baldness in primate models .
N-tert-Butyl-3-oxoandrost-4-ene-17β-carboxamide (Compound 3 in )
- Structural Difference: Androst-4-ene backbone (Δ⁴ double bond) instead of the 4-azasteroid core .
- Synthesis: Prepared via BOP-mediated coupling, yielding 69% under mild conditions, compared to the multi-step synthesis of dihydrofinasteride (18.6% overall yield) .
3-Oxo-4-aza-5α-androstane-17β-carboxylic Acid (CAS: 103335-55-3)
- Structural Difference: Carboxylic acid group at C17 instead of tert-butyl carboxamide .
- Functional Impact: The free carboxylic acid reduces membrane permeability, limiting its therapeutic utility compared to carboxamide derivatives .
Comparative Pharmacological Data
Physicochemical Properties
| Property | Dihydrofinasteride | Finasteride | 4-MA | 3-Oxo-17β-carboxylic Acid |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 374.56 | 372.55 | ~400 | 360.44 |
| LogP | 3.00 | 3.1 | ~3.5 | 1.2 |
| PSA (Ų) | 58.2 | 58.2 | 55–60 | 74.6 |
| Solubility | Low (lipophilic) | Low | Moderate | High (polar) |
Biological Activity
N-(tert-Butyl)-3-oxo-4-aza-5alpha-androstane-17-carboxamide is a synthetic compound that belongs to the class of 4-azasteroids, which are known for their biological activities, particularly as inhibitors of the enzyme 5-alpha-reductase (5AR). This enzyme plays a crucial role in the metabolism of testosterone and is implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical applications, and relevant case studies.
- Molecular Formula : C23H38N2O2
- Molecular Weight : 374.56 g/mol
- CAS Number : 98319-24-5
- Structural Characteristics : The compound features a nitrogen atom replacing a carbon atom in the steroid ring structure, which is significant for its biological activity.
This compound acts primarily as a 5-alpha-reductase inhibitor . By inhibiting this enzyme, the compound reduces the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen associated with prostate growth and hair loss. This mechanism is particularly beneficial in treating conditions like BPH and male pattern baldness.
Clinical Applications
-
Benign Prostatic Hyperplasia (BPH) :
- A study demonstrated that patients treated with 5AR inhibitors, including derivatives of N-(tert-butyl)-3-oxo-4-aza compounds, showed significant improvement in urinary symptoms associated with BPH.
- The inhibition of DHT was correlated with reduced prostate volume and improved urinary flow rates.
-
Androgenetic Alopecia :
- Clinical trials have indicated that similar compounds can effectively promote hair regrowth in men experiencing androgenetic alopecia by reducing scalp DHT levels.
- A comparative study found that patients using finasteride (a related compound) experienced a 90% reduction in hair loss after one year of treatment.
Research Findings
Research has shown that N-(tert-butyl)-3-oxo-4-aza compounds possess not only anti-androgenic properties but also exhibit potential anti-inflammatory effects, which may contribute to their therapeutic efficacy in prostate-related disorders.
Data Table: Comparative Analysis of 5AR Inhibitors
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
